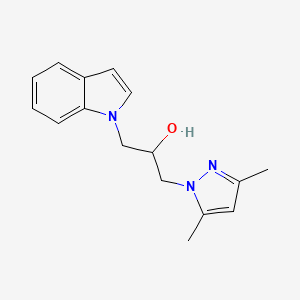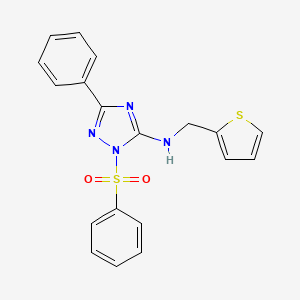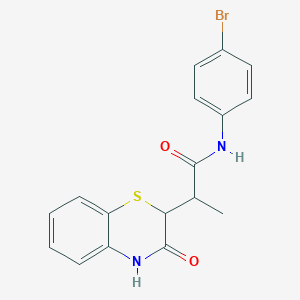![molecular formula C18H22N2O2 B4190909 1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B4190909.png)
1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone
Übersicht
Beschreibung
1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone, also known as JWH-018, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, as part of his research into the structure-activity relationship of cannabinoids. Since then, JWH-018 has been used to study the biochemical and physiological effects of cannabinoids, as well as their mechanism of action.
Wirkmechanismus
1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone activates the CB1 receptor by binding to it and mimicking the effects of endocannabinoids, which are naturally occurring compounds in the body that also activate the receptor. This activation leads to a cascade of biochemical events that ultimately result in the physiological effects of cannabinoids, such as altered perception, mood, and appetite.
Biochemical and Physiological Effects:
1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone has been shown to produce a range of biochemical and physiological effects, including altered perception, mood, and appetite. It has also been shown to have analgesic, anti-inflammatory, and antiemetic effects, which make it a potential candidate for the treatment of various medical conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone in lab experiments is that it is a highly potent and selective CB1 receptor agonist, which means that it can produce specific effects on the receptor without affecting other receptors or systems in the body. However, one of the limitations of using 1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone is that it is a synthetic compound, which means that it may not accurately reflect the effects of natural cannabinoids in the body.
Zukünftige Richtungen
There are several future directions for research on 1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone and other synthetic cannabinoids. One direction is to study the long-term effects of exposure to these compounds, as well as their potential for addiction and abuse. Another direction is to explore the potential therapeutic applications of these compounds, particularly in the treatment of pain, inflammation, and other medical conditions. Finally, there is a need for further research into the mechanism of action of these compounds, as well as their interactions with other receptors and systems in the body.
Wissenschaftliche Forschungsanwendungen
1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone has been widely used in scientific research to study the biochemical and physiological effects of cannabinoids. It has been shown to activate the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of cannabis. 1-{7-ethyl-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}ethanone has also been used to study the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and mood.
Eigenschaften
IUPAC Name |
2-(3-acetyl-7-ethylindol-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-14-7-6-8-15-16(13(2)21)11-20(18(14)15)12-17(22)19-9-4-5-10-19/h6-8,11H,3-5,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMIQVWFMWUCGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)N3CCCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetyl-7-ethyl-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2-(2-furyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]thio}acetamide](/img/structure/B4190834.png)
![N-cyclohexyl-7-nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B4190846.png)

![3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4190854.png)

![5-{[2-(3-chlorophenoxy)propanoyl]amino}isophthalic acid](/img/structure/B4190887.png)
![N-2-biphenylyl-2-[(4-bromobenzyl)thio]acetamide](/img/structure/B4190889.png)
![4,7,7-trimethyl-N-[2-(4-morpholinyl)ethyl]-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4190901.png)
![N-(4-chlorophenyl)-5-(3-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190910.png)
![N~1~-2-biphenylyl-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4190920.png)

![5-(3-methoxyphenyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4190937.png)
![3-[(3-iodobenzyl)oxy]benzonitrile](/img/structure/B4190945.png)
![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4190947.png)